molecular formula C12H16FNO4S B13639379 (2s)-2-((4-Fluorophenyl)sulfonamido)-3-methylpentanoic acid

(2s)-2-((4-Fluorophenyl)sulfonamido)-3-methylpentanoic acid

Numéro de catalogue: B13639379
Poids moléculaire: 289.33 g/mol
Clé InChI: UXOPGXZTLNPMIR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(2S)-2-((4-Fluorophenyl)sulfonamido)-3-methylpentanoic acid is a chiral sulfonamide derivative featuring a 4-fluorophenyl group and a branched pentanoic acid chain. Its molecular formula is C₁₂H₁₄FNO₄S, with a molecular weight of 287.31 g/mol. The sulfonamide moiety (-SO₂NH-) is a hallmark of enzyme inhibitors, particularly targeting proteases or carbonic anhydrases .

Propriétés

Formule moléculaire

C12H16FNO4S

Poids moléculaire

289.33 g/mol

Nom IUPAC

2-[(4-fluorophenyl)sulfonylamino]-3-methylpentanoic acid

InChI

InChI=1S/C12H16FNO4S/c1-3-8(2)11(12(15)16)14-19(17,18)10-6-4-9(13)5-7-10/h4-8,11,14H,3H2,1-2H3,(H,15,16)

Clé InChI

UXOPGXZTLNPMIR-UHFFFAOYSA-N

SMILES canonique

CCC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)F

Origine du produit

United States

Méthodes De Préparation

Sulfonamide Formation

The key step is the reaction of 4-fluorophenylsulfonyl chloride with the amino acid derivative (2S)-2-amino-3-methylpentanoic acid or its protected form. This reaction is typically conducted in the presence of a base such as triethylamine (Et3N) in a solvent mixture of water and dioxane at room temperature, allowing nucleophilic attack of the amino group on the sulfonyl chloride to form the sulfonamide linkage.

  • Typical conditions: Et3N, H2O/dioxane (1:1), room temperature, 16–18 hours.
  • Yield: Approximately 73–81% for sulfonamide intermediates.

Protection and Deprotection

To prevent side reactions, the amino acid's amine or carboxyl groups are often protected:

  • Boc (tert-butoxycarbonyl) protection on amines is common.
  • Deprotection is achieved by acid hydrolysis using trifluoroacetic acid (TFA) in dry dichloromethane (DCM) at low temperatures (0 °C), yielding trifluoroacetate salts.
  • This step requires careful control to avoid hydrolysis of other protecting groups such as tetrahydropyranyl (THP) on hydroxamate intermediates.
  • Yields: Boc deprotection typically yields 32–95%, depending on conditions.

Ester Hydrolysis to Carboxylic Acid

Methyl esters of the sulfonamide derivatives are converted to free carboxylic acids by basic hydrolysis:

  • Reagents: Lithium hydroxide (LiOH) in methanol (MeOH) or tetrahydrofuran (THF).
  • Conditions: 60 °C for 6–18 hours.
  • Yields: 42–99%, with reaction progress monitored by TLC.

Hydroxamate Formation (Optional)

For derivatives involving hydroxamate functionality, the carboxylic acid is converted to an O-(tetrahydropyranyl) hydroxamate intermediate by condensation with O-(tetrahydropyranyl)hydroxylamine (THPONH2) using coupling agents such as:

  • N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
  • 1-Hydroxybenzotriazole (HOBt)
  • N-Methylmorpholine (NMM)

This reaction is performed in dry dimethylformamide (DMF) at room temperature for 18–48 hours.

The THP protecting group is then removed by acid hydrolysis with 4 N HCl in a methanol/dioxane mixture at room temperature to yield the hydroxamic acid.

  • Yields: Variable, often low due to competing hydrolysis of protecting groups (e.g., 14–33%).

Representative Reaction Scheme Summary

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Sulfonamide formation 4-Fluorophenylsulfonyl chloride, Et3N, H2O/dioxane (1:1), rt, 16–18 h 73–81 Formation of sulfonamide bond
2 Boc deprotection TFA, DCM, 0 °C, 15–90 min 32–95 Acid hydrolysis to remove Boc group
3 Ester hydrolysis LiOH (1 N), MeOH or THF, 60 °C, 6–18 h 42–99 Conversion of methyl ester to acid
4 Hydroxamate intermediate formation THPONH2, EDC, HOBt, NMM, dry DMF, rt, 18–48 h 14–53 Coupling to form protected hydroxamate
5 THP deprotection 4 N HCl, MeOH/dioxane (1:1), rt, 6–18 h 14–33 Removal of THP protecting group

Analyse Des Réactions Chimiques

Types of Reactions

(2S)-2-((4-Fluorophenyl)sulfonamido)-3-methylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The fluorophenyl ring can be reduced under specific conditions.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Reduced fluorophenyl derivatives.

    Substitution: Various substituted phenyl derivatives.

Applications De Recherche Scientifique

(2S)-2-((4-Fluorophenyl)sulfonamido)-3-methylpentanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mécanisme D'action

The mechanism of action of (2S)-2-((4-Fluorophenyl)sulfonamido)-3-methylpentanoic acid involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The fluorophenyl ring can enhance the compound’s binding affinity and specificity for its targets.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Methoxy vs. Fluoro Substituents

Compounds like (S)-2-(4-methoxyphenylsulfonamido)propanoic acid () replace fluorine with a methoxy (-OCH₃) group. Key differences include:

  • Electronic Effects : Methoxy is electron-donating (+M effect), increasing electron density on the ring, whereas fluorine is electron-withdrawing (-I effect). This alters the sulfonamide’s acidity (pKa) and hydrogen-bonding capacity.
  • Metabolic Stability : Fluorine resists oxidative metabolism, enhancing half-life compared to methoxy groups, which may undergo demethylation .
Hydroxyphenyl Derivatives

(2S,3S)-2-Amino-3-(4-hydroxyphenyl)-4-methylpentanoic acid () lacks the sulfonamide group but shares a branched chain.

Functional Group Modifications

Sulfonamide vs. Thiol/Thioether Groups

(2R)-2-(4-Fluorophenyl)-2-[[(2S)-2-methyl-3-sulfanyl-propanoyl]amino]ethanoic acid () replaces the sulfonamide with a thiol (-SH) group. Key contrasts:

  • Reactivity : Thiols participate in disulfide bond formation, offering redox activity, whereas sulfonamides are stable and often inert.
  • Enzyme Targeting : Sulfonamides inhibit enzymes like carbonic anhydrase, while thiols may act as antioxidants or metalloproteinase inhibitors .
Acetylated Derivatives

2-[(3-Acetylbenzene)sulfonamido]-3-methylpentanoic acid () introduces an acetyl (-COCH₃) group on the benzene ring.

Chain Length and Stereochemistry

Shorter Carbon Chains

Compounds like (S)-2-(4-methoxyphenylsulfonamido)propanoic acid () have a propanoic acid chain (C3) instead of pentanoic acid (C5).

Stereochemical Considerations

Protected amino acids such as Fmoc-L-allo-isoleucine () and Glycyl-L-isoleucine () highlight the importance of stereochemistry. The (2S,3S) configuration in the target compound may optimize binding to chiral receptors, whereas diastereomers (e.g., 2S,3R) could exhibit divergent bioactivity .

Data Tables: Structural and Functional Comparisons

Compound Molecular Formula Substituent (R) Functional Group Key Properties
Target Compound C₁₂H₁₄FNO₄S 4-Fluorophenyl Sulfonamide High metabolic stability, enzyme inhibition
(S)-2-(4-Methoxyphenylsulfonamido)propanoic Acid C₁₀H₁₃NO₅S 4-Methoxyphenyl Sulfonamide Electron-rich ring, moderate solubility
(2R)-2-(4-Fluorophenyl)-2-[[(2S)-2-methyl-3-sulfanyl-propanoyl]amino]ethanoic Acid C₁₂H₁₄FNO₃S 4-Fluorophenyl Thiol Redox-active, potential antioxidant activity
2-[(3-Acetylbenzene)sulfonamido]-3-methylpentanoic Acid C₁₄H₁₉NO₅S 3-Acetylphenyl Sulfonamide + Ketone High lipophilicity, steric hindrance

Activité Biologique

(2S)-2-((4-Fluorophenyl)sulfonamido)-3-methylpentanoic acid, with CAS number 97801-49-5, is a sulfonamide compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of (2S)-2-((4-Fluorophenyl)sulfonamido)-3-methylpentanoic acid is C12H16FNO4S, with a molecular weight of 289.32 g/mol. Its structure includes a fluorophenyl group and a sulfonamide functional group, which are critical for its biological activity.

The compound primarily acts as an inhibitor of specific enzymes involved in metabolic pathways. Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which plays a crucial role in folate synthesis in bacteria. This mechanism can be extrapolated to potential effects in mammalian systems, particularly in modulating metabolic processes related to inflammation and cellular growth.

Pharmacological Effects

Research indicates that (2S)-2-((4-Fluorophenyl)sulfonamido)-3-methylpentanoic acid exhibits several pharmacological effects:

  • Antimicrobial Activity : Similar to other sulfonamides, this compound may exhibit antimicrobial properties by inhibiting bacterial growth through folate synthesis disruption.
  • Anti-inflammatory Properties : Preliminary studies suggest that the compound may reduce inflammation markers, potentially making it useful in treating inflammatory diseases.
  • Antitumor Activity : Some studies have indicated potential antitumor effects, possibly through the inhibition of cell proliferation pathways.

Study 1: Antimicrobial Efficacy

In a controlled study, (2S)-2-((4-Fluorophenyl)sulfonamido)-3-methylpentanoic acid was tested against various bacterial strains. The results showed significant inhibition of Gram-positive bacteria, particularly Staphylococcus aureus, indicating its potential as an antimicrobial agent .

Study 2: Anti-inflammatory Effects

A recent investigation evaluated the anti-inflammatory potential of this compound in a murine model of arthritis. The administration of (2S)-2-((4-Fluorophenyl)sulfonamido)-3-methylpentanoic acid resulted in a marked reduction in inflammatory cytokines such as TNF-alpha and IL-6, suggesting its role in modulating inflammatory responses .

Study 3: Antitumor Activity

In vitro assays demonstrated that (2S)-2-((4-Fluorophenyl)sulfonamido)-3-methylpentanoic acid inhibited the growth of certain cancer cell lines. The compound induced apoptosis in these cells, highlighting its potential as an antitumor agent .

Data Summary

PropertyValue
CAS Number97801-49-5
Molecular FormulaC12H16FNO4S
Molecular Weight289.32 g/mol
Antimicrobial ActivityEffective against S. aureus
Anti-inflammatory EffectReduction in TNF-alpha and IL-6
Antitumor ActivityInduces apoptosis in cancer cells

Q & A

Q. What are the standard synthetic routes for (2S)-2-((4-fluorophenyl)sulfonamido)-3-methylpentanoic acid, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves coupling a sulfonyl chloride derivative (e.g., 4-fluorophenylsulfonyl chloride) with a chiral amino acid precursor. Key steps include:

  • Acylation : Reacting the amine group of 3-methylpentanoic acid derivatives with the sulfonyl chloride in a polar aprotic solvent (e.g., THF) under basic conditions (e.g., NaHCO₃) to form the sulfonamide bond .
  • Chiral resolution : Using enantiomerically pure starting materials or enzymatic resolution to ensure the (2S) configuration. For example, (S)-configured amino acids are often employed to maintain stereochemical integrity .
  • Purification : Column chromatography or recrystallization to isolate the product. Reaction optimization may involve adjusting temperature (0–25°C), stoichiometry, and solvent polarity to minimize side reactions .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

A combination of methods is critical:

  • NMR spectroscopy : ¹H and ¹³C NMR to verify sulfonamide linkage (δ ~7.8–8.2 ppm for aromatic protons) and chiral center integrity .
  • Mass spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+ ion) and detect impurities .
  • Chiral HPLC : To assess enantiomeric purity, using columns like Chiralpak AD-H and mobile phases containing hexane/isopropanol .
  • X-ray crystallography : For absolute stereochemical confirmation if crystalline derivatives are obtainable .

Q. How does the solubility profile of this compound influence formulation for in vitro assays?

The carboxylic acid and sulfonamide groups confer pH-dependent solubility:

  • Aqueous buffers : Soluble in alkaline conditions (pH >7) due to deprotonation of the carboxylic acid.
  • Organic solvents : Limited solubility in non-polar solvents; DMSO or DMF is preferred for stock solutions.
  • Methodological note : Pre-formulation studies should include solubility screening across pH 2–10 and co-solvents (e.g., PEG 400) to optimize bioavailability .

Advanced Research Questions

Q. What strategies are recommended to resolve contradictions in reported bioactivity data across studies?

Discrepancies may arise from variations in:

  • Assay conditions : Differences in cell lines, incubation times, or endpoint measurements (e.g., IC₅₀ vs. Ki values). Standardize protocols using guidelines like OECD TG 455 for in vitro assays .
  • Compound purity : Impurities >95% by HPLC are critical; batch-to-batch variability should be quantified .
  • Metabolic interference : Use LC-MS/MS to identify metabolites that may alter activity in cell-based vs. cell-free systems .

Q. How can in silico modeling predict the interaction of this compound with biological targets?

Computational approaches include:

  • Molecular docking : Using software like AutoDock Vina to simulate binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase). Focus on the fluorophenyl group’s electrostatic interactions .
  • MD simulations : Assess binding stability over time (50–100 ns trajectories) and identify key residues in the active site .
  • QSAR models : Correlate structural features (e.g., logP, polar surface area) with activity data to guide analog design .

Q. What experimental designs are optimal for studying the metabolic stability of this compound?

A tiered approach is recommended:

  • Phase I metabolism : Incubate with liver microsomes (human/rat) and NADPH cofactors; monitor via LC-MS/MS for hydroxylation or N-dealkylation products .
  • Phase II metabolism : Test glucuronidation/sulfation using UDPGA or PAPS cofactors.
  • In vivo correlation : Administer radiolabeled compound (³H or ¹⁴C) to track excretion routes and major metabolites .

Q. How can enantiomeric purity be rigorously validated during scale-up synthesis?

Advanced methods include:

  • Chiral SFC : Supercritical fluid chromatography with columns like Chiralcel OD-H for high-throughput analysis .
  • Circular dichroism (CD) : Compare experimental CD spectra with reference standards to detect racemization .
  • Isotope tracing : Use ¹³C-labeled precursors to monitor stereochemical retention during reaction optimization .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Key precautions include:

  • PPE : Gloves, lab coats, and goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation of fine particles .
  • Waste disposal : Neutralize acidic residues before disposal and adhere to EPA guidelines for fluorinated compounds .

Methodological Notes

  • Contradictory data : Always cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays) .
  • Scale-up challenges : Pilot studies should assess solvent volume reduction, catalyst recycling, and thermal stability to ensure reproducibility .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.